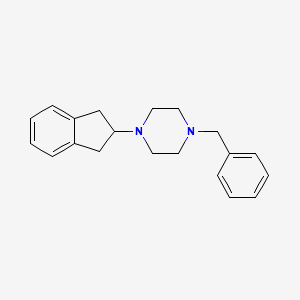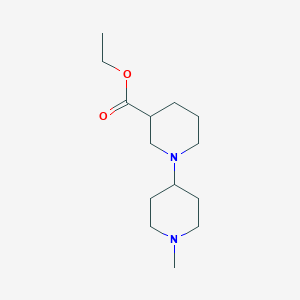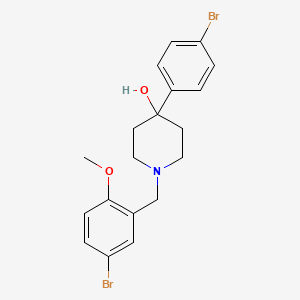
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol
Overview
Description
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including mood, cognition, and perception. This compound has attracted significant attention from researchers due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, this compound induces a conformational change in the receptor, which activates downstream signaling pathways that lead to an increase in serotonin neurotransmission. This increase in serotonin neurotransmission is believed to be responsible for the therapeutic effects of this compound in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol are primarily related to its effects on the serotonin system. This compound has been shown to enhance serotonin neurotransmission by selectively activating the 5-HT2A receptor, which leads to an increase in the release of serotonin and its subsequent binding to postsynaptic receptors. This increase in serotonin neurotransmission has been shown to have a range of physiological effects, including the regulation of mood, cognition, and perception.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of serotonin neurotransmission. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments. However, the limitations of using this compound in lab experiments include its potential side effects, which may confound the results of experiments. Additionally, the use of this compound may be restricted due to ethical concerns related to the use of animals in research.
Future Directions
There are several future directions for research on 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol. One direction is to further investigate its therapeutic potential in the treatment of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is to explore its effects on other serotonin receptors and their potential therapeutic applications. Additionally, research could focus on developing more selective and potent agonists of the 5-HT2A receptor, which may have improved therapeutic efficacy and fewer side effects.
Scientific Research Applications
The scientific research application of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is primarily focused on its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Several studies have demonstrated the efficacy of this compound in the treatment of depression, anxiety, and schizophrenia, which are all associated with abnormalities in the serotonin system. This compound has been shown to enhance serotonin neurotransmission by selectively activating the 5-HT2A receptor, which is believed to be a key mediator of its therapeutic effects.
properties
IUPAC Name |
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMYNCOJBGIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-indol-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B3853050.png)
![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![1-[2-(4-methoxyphenyl)-1-methylethyl]-4-methyl-1,4-diazepane](/img/structure/B3853061.png)
![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)


![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)